Cas no 43045-08-5 (4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one)

4-(2-Chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound featuring a thiazolone core substituted with a 2-chlorophenyl group at the 4-position. This structure imparts unique reactivity and potential utility in organic synthesis and pharmaceutical applications. The chlorophenyl moiety enhances electrophilic character, making it a versatile intermediate for further functionalization. The thiazolone ring system is known for its stability and compatibility with a range of chemical transformations, including nucleophilic substitutions and cycloadditions. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules, owing to its balanced lipophilicity and structural rigidity. Its well-defined synthetic pathway ensures consistent purity and scalability for research and industrial use.
4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one structure
43045-08-5 structure
Product Name:4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one
CAS No:43045-08-5
MF:C9H6ClNOS
MW:211.668039798737
CID:875834
PubChem ID:43286752
Update Time:2025-10-28

4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-CHLOROPHENYL)-2(3H)-THIAZOLONE
    • 4-(2-chlorophenyl)-3H-1,3-thiazol-2-one
    • 4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one
    • 43045-08-5
    • G25960
    • 4-(2-Chlorophenyl)-1,3-thiazol-2(3H)-one
    • EN300-59189
    • DTXSID00655812
    • CS-0252164
    • AKOS008126819
    • Z409413426
    • Inchi: 1S/C9H6ClNOS/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-5H,(H,11,12)
    • InChI Key: VFKMIMZLKKBRND-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=CSC(N1)=O

Computed Properties

  • Exact Mass: 210.9858627g/mol
  • Monoisotopic Mass: 210.9858627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3

4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one Security Information

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Additional information on 4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one

Introduction to CAS No. 43045-08-5: 4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one

The compound CAS No. 43045-08-5, also known as 4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one, is a heterocyclic sulfur-containing compound with a unique structural framework that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidinones, which are well-known for their diverse biological activities and applications in drug discovery. The molecule consists of a thiazole ring fused with a ketone group and a chlorophenyl substituent, which contributes to its distinct chemical properties and potential bioactivity.

Recent studies have highlighted the importance of thiazolidinones as scaffolds for the development of novel therapeutic agents. The presence of the chlorophenyl group in this compound introduces electronic and steric effects that can modulate its interaction with biological targets. Researchers have explored its potential as an anti-inflammatory agent, given the role of thiazolidinones in modulating inflammatory pathways. Additionally, its ability to act as a kinase inhibitor has been investigated, making it a promising candidate for cancer therapy.

The synthesis of 4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one involves a multi-step process that typically begins with the reaction of an appropriate thioamide with an aldehyde or ketone under acidic conditions. The introduction of the chlorophenyl group is achieved through nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. These methods have been optimized in recent years to improve yield and purity, ensuring that the compound can be produced efficiently for further studies.

In terms of physical properties, this compound exhibits a melting point of approximately 160°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethanol. Its solubility profile is advantageous for formulation purposes in drug delivery systems. The compound's stability under various storage conditions has also been evaluated, with findings indicating that it remains stable at room temperature for extended periods when stored away from light and moisture.

The pharmacokinetic profile of CAS No. 43045-08-5 has been studied in preclinical models, revealing moderate absorption rates and acceptable bioavailability when administered orally. These characteristics make it a viable candidate for further exploration in animal studies aimed at assessing its efficacy against various disease models.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies to understand how this compound interacts with potential biological targets. These studies have identified key residues within target proteins that are critical for binding affinity, providing valuable insights into structure-based drug design strategies.

In conclusion, CAS No. 43045-08-5, or 4-(2-chlorophenyl)-2,3-dihydro-1,3-thiazol-2-one, represents a promising scaffold for drug development due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this compound, underscoring its importance in contemporary medicinal chemistry.

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